molecular formula C17H21N3O2S B4058306 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

Cat. No.: B4058306
M. Wt: 331.4 g/mol
InChI Key: FCWQYUDUQUGDNO-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 4,6-dimethylpyrimidin-2-ylsulfanyl group at the 2-position and a 2-methoxyphenyl moiety at the N-terminus.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-5-15(23-17-18-11(2)10-12(3)19-17)16(21)20-13-8-6-7-9-14(13)22-4/h6-10,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWQYUDUQUGDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and phenyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

MMP-9 Inhibitors with Sulfanyl-Pyrimidine Moieties

Key Compounds :

  • N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide : Exhibits selective binding to the MMP-9 HPX domain (KD = 2.1 µM) and inhibits tumor growth in preclinical models .
  • N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide : A more potent analog (KD = 320 nM) that disrupts proMMP-9 interactions with α4β1 integrin and CD44, leading to EGFR dissociation .

Comparison with Target Compound :

  • Structural Differences : The target compound lacks the 4-oxo-pyrimidine or hexahydroquinazoline rings seen in these analogs, which are critical for MMP-9 binding. Instead, its 4,6-dimethylpyrimidin-2-yl group may prioritize hydrophobicity over hydrogen bonding.
  • Functional Implications : The absence of an oxo group likely reduces MMP-9 affinity but may enhance selectivity for other targets, such as kinases or sulfhydryl-dependent enzymes.

Sulfamoylphenyl- and Acetamide-Based Analogs

Key Compounds :

  • 7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide: Synthesized via cesium carbonate-mediated coupling (43% yield), featuring a sulfamoylphenyl group .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : A simpler acetamide derivative with a 4-methylpyridin-2-yl group, synthesized from 2-thio-4,6-dimethylpyrimidine .

Comparison with Target Compound :

  • Sulfanyl vs. Sulfamoyl groups enhance hydrogen bonding but may reduce membrane permeability.
  • Amide Chain Length : The butanamide chain (4 carbons) in the target compound versus acetamide (2 carbons) in ’s analog could influence binding pocket compatibility and metabolic stability.

Butanamide Derivatives with Heterocyclic Substituents

Key Compounds :

  • N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide : A CTPS1 inhibitor patented for proliferative diseases, featuring a pyrimidine-sulfonamido group .
  • Stereoisomeric Butanamides in : Complex derivatives with tetrahydro-pyrimidinyl groups, emphasizing stereochemical impacts on activity .

Comparison with Target Compound :

  • Target Specificity : The patented CTPS1 inhibitor’s sulfonamido-pyrimidine group contrasts with the target’s dimethylpyrimidinylsulfanyl group, suggesting divergent mechanisms (e.g., CTPS1 vs. MMP-9 inhibition).
  • Stereochemistry: highlights the importance of stereoisomerism in butanamide derivatives. The target compound’s lack of described stereochemistry implies either racemic formulation or unoptimized chiral centers, which may limit potency compared to enantiopure analogs.

Biological Activity

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S, with a molecular weight of 340.45 g/mol. The compound features a pyrimidinyl sulfanyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H16N4O4S
Molecular Weight340.45 g/mol
XLogP33.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with biological targets such as enzymes and receptors.

Antiviral Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound show promising antiviral properties. For instance, compounds designed with similar frameworks have been evaluated for their efficacy against viruses like the Marburg virus (MARV). These studies utilized computer-aided drug design techniques to identify lead compounds with high binding affinities to viral proteins, suggesting that modifications to the pyrimidine structure could enhance antiviral activity .

Anticancer Properties

In vitro studies have revealed that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. For example, compounds with a similar pyrimidine-sulfanyl moiety have shown effectiveness in inhibiting tumor growth in xenograft models .

Case Studies

  • Study on Antiviral Efficacy : A recent study evaluated the binding affinity of several pyrimidine derivatives against MARV nucleoprotein. The study found that certain modifications significantly improved binding interactions, indicating a potential pathway for developing antiviral agents targeting this virus .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that these compounds could induce significant cell death in breast and lung cancer cells, highlighting their potential as chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 2
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

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